Cas no 2094228-10-9 (N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamide)

N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamide is a specialized organic compound featuring a unique structural framework combining an aromatic phenyl ring with a but-2-ynamide moiety and a branched ether substituent. Its molecular design offers potential advantages in synthetic applications, particularly as an intermediate in pharmaceutical or agrochemical research. The presence of the alkyne group enables selective functionalization via click chemistry or cross-coupling reactions, while the sterically hindered ether linkage may enhance stability. This compound’s tailored structure could facilitate the development of novel bioactive molecules or materials with targeted properties. Its precise reactivity profile makes it suitable for controlled synthetic pathways requiring regioselective modifications.
N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamide structure
2094228-10-9 structure
Product name:N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamide
CAS No:2094228-10-9
MF:C17H23NO2
Molecular Weight:273.37002491951
CID:6138351
PubChem ID:121565409

N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamide 化学的及び物理的性質

名前と識別子

    • 2094228-10-9
    • AKOS033732766
    • EN300-6644784
    • N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamide
    • インチ: 1S/C17H23NO2/c1-6-9-16(19)18-15-11-8-10-14(13(15)3)12-20-17(4,5)7-2/h8,10-11H,7,12H2,1-5H3,(H,18,19)
    • InChIKey: SXQIGRHHLPLXFO-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=C(C=1C)NC(C#CC)=O)C(C)(C)CC

計算された属性

  • 精确分子量: 273.172878976g/mol
  • 同位素质量: 273.172878976g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 388
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 38.3Ų

N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6644784-0.05g
N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamide
2094228-10-9 95.0%
0.05g
$246.0 2025-03-13

N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamide 関連文献

N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamideに関する追加情報

Professional Introduction to N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamide (CAS No. 2094228-10-9)

N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamide, a compound with the CAS number 2094228-10-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The intricate structure of this molecule, characterized by its complex functional groups, makes it a subject of intense study among researchers aiming to uncover novel therapeutic agents.

The molecular framework of N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamide is notable for its combination of aromatic and aliphatic moieties. The presence of a phenyl ring substituted with a butynamide group and an ethoxymethoxy chain attached to a methylated benzene ring contributes to its unique chemical properties. These structural features are not only intriguing from a synthetic chemistry perspective but also hold promise for biological activity, particularly in modulating enzyme function and receptor interactions.

In recent years, there has been growing interest in the development of molecules that can interact with biological targets in novel ways. The compound's architecture suggests potential for binding to proteins and enzymes involved in critical metabolic pathways. This has led to its investigation as a lead compound in several research initiatives aimed at identifying new treatments for various diseases. The butynamide moiety, in particular, has been identified as a pharmacophore that can enhance binding affinity and selectivity, making it an attractive scaffold for medicinal chemists.

One of the most compelling aspects of N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamide is its synthetic accessibility. The presence of multiple reactive sites allows for diverse chemical modifications, enabling researchers to fine-tune its properties for specific applications. This flexibility has been exploited in several synthetic strategies designed to optimize pharmacokinetic profiles and improve bioavailability. The ability to modify the ethoxymethoxy chain and the methylated benzene ring offers a rich palette for structural diversification, which is crucial for developing lead compounds with enhanced therapeutic efficacy.

The compound's potential biological activity has been explored through both computational modeling and experimental studies. Computational approaches have been particularly valuable in predicting how N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamide might interact with target proteins, providing insights into its binding mode and affinity. These virtual screening efforts have identified several promising candidates for further experimental validation. In parallel, wet laboratory studies have focused on synthesizing analogs of this compound to assess their biological effects.

Recent experimental results have highlighted the compound's potential as an inhibitor of certain kinases and enzymes implicated in cancer progression. The ability of N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamide to modulate these targets has sparked interest in its development as an anticancer agent. Preclinical studies have shown encouraging results in cell-based assays, demonstrating its ability to disrupt signaling pathways critical for tumor growth and survival. These findings have laid the groundwork for further investigation into its therapeutic potential.

The structural complexity of this molecule also presents challenges that researchers are actively addressing. Optimizing its solubility and metabolic stability are key considerations for translating preclinical findings into clinical applications. By leveraging advanced synthetic techniques, scientists are working to modify the compound's properties while maintaining its biological activity. This includes exploring alternative functional groups and optimizing the ratio of different parts of the molecule to enhance overall efficacy.

The role of computational chemistry in understanding the behavior of complex molecules like N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamide cannot be overstated. High-throughput virtual screening has enabled researchers to rapidly evaluate thousands of potential analogs, accelerating the drug discovery process. Additionally, molecular dynamics simulations have provided detailed insights into how this compound interacts with biological targets at an atomic level. These computational tools are indispensable in guiding experimental design and optimizing lead compounds.

The future prospects for this compound are promising, with ongoing research aimed at expanding its therapeutic applications beyond oncology. Investigating its potential as an anti-inflammatory agent or a treatment for neurodegenerative diseases are among the directions being explored by several research groups. The versatility of its structure allows it to be adapted for multiple therapeutic areas, making it a valuable asset in the pharmaceutical industry.

In conclusion, N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamide (CAS No. 2094228-10-9) represents a significant contribution to the field of pharmaceutical chemistry. Its complex structure, synthetic accessibility, and promising biological activity make it a compelling candidate for further development. As research continues to uncover new applications and optimize its properties, this compound is poised to play a crucial role in the discovery and development of novel therapeutics.

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